2Cmx9gyr6H

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ASP8302 is a novel positive allosteric modulator specifically targeting the muscarinic M3 receptor. This compound has shown potential in enhancing the activation of the M3 receptor, which plays a crucial role in various acetylcholine-induced functions such as visceral smooth-muscle contraction and glandular secretion .

Preparation Methods

The synthesis of ASP8302 involves several steps, including the construction of plasmids expressing receptor mutants and the use of specific primers and PCR templates . The exact synthetic routes and industrial production methods are not widely documented, but the compound is available for research purposes through custom synthesis .

Chemical Reactions Analysis

ASP8302 primarily interacts with the muscarinic M3 receptor through allosteric modulation. It does not undergo typical chemical reactions like oxidation, reduction, or substitution. Instead, it shifts the concentration-response curve for carbachol and acetylcholine to lower concentrations without affecting the binding of orthosteric agonists . The major product of this interaction is the enhanced activation of the M3 receptor .

Scientific Research Applications

ASP8302 has significant applications in scientific research, particularly in the fields of pharmacology and medicine. It has been studied for its potential to treat diseases caused by insufficient M3 receptor activation, such as bladder dysfunction . The compound’s ability to enhance M3 receptor activation without causing excessive cholinergic side effects makes it a promising candidate for further research and therapeutic development .

Mechanism of Action

ASP8302 exerts its effects by interacting with a specific amino acid, threonine 230, on the muscarinic M3 receptor . This interaction enhances the receptor’s activation by shifting the concentration-response curve for agonists like carbachol and acetylcholine to lower concentrations . The compound does not interact with previously reported allosteric sites, indicating a novel mechanism of action .

Comparison with Similar Compounds

ASP8302 is unique in its selective and potent modulation of the muscarinic M3 receptor. Other positive allosteric modulators of muscarinic receptors exist, but ASP8302’s interaction with threonine 230 sets it apart . Similar compounds include other positive allosteric modulators targeting different subtypes of muscarinic receptors, but ASP8302’s specificity for the M3 receptor and its novel mechanism of action make it a distinctive and valuable compound for research .

Properties

CAS No. |

1839583-42-4 |

|---|---|

Molecular Formula |

C26H32ClN7O3S2 |

Molecular Weight |

590.2 g/mol |

IUPAC Name |

3-[(2S)-4-[5-[[4-(4-chlorothiophen-2-yl)-5-[[(2R)-2-methylpyrrolidin-1-yl]methyl]-1,3-thiazol-2-yl]carbamoyl]pyrazin-2-yl]-2-methylpiperazin-1-yl]propanoic acid |

InChI |

InChI=1S/C26H32ClN7O3S2/c1-16-4-3-6-33(16)14-21-24(20-10-18(27)15-38-20)30-26(39-21)31-25(37)19-11-29-22(12-28-19)34-9-8-32(17(2)13-34)7-5-23(35)36/h10-12,15-17H,3-9,13-14H2,1-2H3,(H,35,36)(H,30,31,37)/t16-,17+/m1/s1 |

InChI Key |

QEVOTPLHYBIHKJ-SJORKVTESA-N |

Isomeric SMILES |

C[C@@H]1CCCN1CC2=C(N=C(S2)NC(=O)C3=CN=C(C=N3)N4CCN([C@H](C4)C)CCC(=O)O)C5=CC(=CS5)Cl |

Canonical SMILES |

CC1CCCN1CC2=C(N=C(S2)NC(=O)C3=CN=C(C=N3)N4CCN(C(C4)C)CCC(=O)O)C5=CC(=CS5)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-fluorophenyl)piperidin-3-yl]-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B12376916.png)

![Benzoic acid, 3,3'-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester](/img/structure/B12376937.png)

![N-[3-[4-[5-[[(1-acetylpiperidin-4-yl)amino]methyl]-6-methoxypyridin-2-yl]-3-chloropyridin-2-yl]-2-methylphenyl]-5-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]-4-methoxypyridine-2-carboxamide](/img/structure/B12376942.png)

![N-tert-butyl-8-(4-carbamoyl-6-methoxypyridin-2-yl)-1-(3,5-dichlorophenyl)-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B12376960.png)

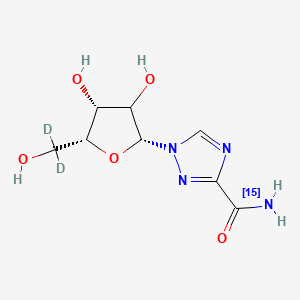

![6-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-2-one](/img/structure/B12377006.png)